molecular formula C13H13Br2NO2 B8029173 tert-butyl 2,5-dibromo-1H-indole-1-carboxylate

tert-butyl 2,5-dibromo-1H-indole-1-carboxylate

Cat. No.: B8029173
M. Wt: 375.06 g/mol
InChI Key: UZIRFONLFUFGQD-UHFFFAOYSA-N
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Description

tert-Butyl 2,5-dibromo-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two bromine atoms at the 2 and 5 positions of the indole ring, along with a tert-butyl ester group at the 1 position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,5-dibromo-1H-indole-1-carboxylate typically involves the bromination of an indole precursor followed by esterification. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions. The resulting dibromoindole is then subjected to esterification with tert-butyl chloroformate in the presence of a base like triethylamine to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,5-dibromo-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts like Pd(PPh3)4 in the presence of bases like potassium carbonate (K2CO3) are used.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 2,5-dibromo-1H-indole-1-carboxylate is used as a building block in organic synthesis.

Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It is also used in the development of fluorescent probes and sensors for detecting biological molecules .

Medicine: Indole derivatives are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. It is also used in the development of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 2,5-dibromo-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the indole ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules through hydrogen bonding, π-π interactions, and halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl 5-bromo-1H-indole-1-carboxylate
  • tert-Butyl 2-bromo-1H-indole-1-carboxylate
  • tert-Butyl 3,5-dibromo-1H-indole-1-carboxylate

Comparison: tert-Butyl 2,5-dibromo-1H-indole-1-carboxylate is unique due to the specific positioning of the bromine atoms at the 2 and 5 positions. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and functionalization potential .

Properties

IUPAC Name

tert-butyl 2,5-dibromoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Br2NO2/c1-13(2,3)18-12(17)16-10-5-4-9(14)6-8(10)7-11(16)15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIRFONLFUFGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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